7-methyl-3-oxo-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-N-phenyl-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Overview
Description
7-methyl-3-oxo-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-N-phenyl-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C26H18N4O3S2 and its molecular weight is 498.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 498.08203280 g/mol and the complexity rating of the compound is 1050. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of thiazolo[3,2-a]pyrimidine derivatives, including compounds structurally related to the specified molecule, involves reacting tetrahydropyrimidine-thiones with chloroacetic acid and benzaldehydes. These compounds have been characterized by IR, 1H NMR, mass spectra, and elemental analysis, highlighting their complex molecular structure and potential for diverse biological activities (Tozkoparan, Ertan, Kelicen, & Demirdamar, 1999). Moreover, structural modifications and the resulting changes in supramolecular aggregation have been explored to understand their conformational features better, which is crucial for their biological activity and interaction with biological targets (Nagarajaiah & Begum, 2014).
Anti-Inflammatory Activities
Some derivatives of thiazolo[3,2-a]pyrimidine have been evaluated for their anti-inflammatory activities, showing moderate efficacy compared to standard drugs like indomethacin. This research indicates the potential therapeutic applications of these compounds in treating inflammation-related conditions (Tozkoparan, Ertan, Kelicen, & Demirdamar, 1999).
Antimicrobial and Anticancer Activities
Several studies have focused on the antimicrobial and anticancer activities of thiazolo[3,2-a]pyrimidine derivatives. These compounds have been synthesized and tested against various bacterial and fungal strains, showing promising results in some cases. Additionally, their anticancer potential has been explored, with some derivatives exhibiting activity against cancer cell lines, suggesting their possible use as anticancer agents (Gein, Zamaraeva, Buzmakova, Odegova, & Gein, 2015; Verma & Verma, 2022).
Properties
IUPAC Name |
(2E)-7-methyl-3-oxo-2-(2-oxo-1H-indol-3-ylidene)-N-phenyl-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18N4O3S2/c1-14-19(23(31)28-15-8-3-2-4-9-15)21(18-12-7-13-34-18)30-25(33)22(35-26(30)27-14)20-16-10-5-6-11-17(16)29-24(20)32/h2-13,21H,1H3,(H,28,31)(H,29,32)/b22-20+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSDZYYGZGQKYSE-LSDHQDQOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=O)C(=C3C4=CC=CC=C4NC3=O)SC2=N1)C5=CC=CS5)C(=O)NC6=CC=CC=C6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(N2C(=O)/C(=C\3/C4=CC=CC=C4NC3=O)/SC2=N1)C5=CC=CS5)C(=O)NC6=CC=CC=C6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18N4O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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